2-Cyclopropyl-4-fluoroanisole
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Overview
Description
2-Cyclopropyl-4-fluoroanisole is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the second carbon of a benzene ring, a fluorine atom at the fourth position, and a methoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroanisole typically involves the cyclopropanation of a suitable precursor followed by fluorination and methoxylation. One common method is the cyclopropanation of 4-fluoroanisole using a cyclopropyl halide in the presence of a strong base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenols or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products: The major products formed from these reactions include cyclopropyl-substituted phenols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropyl-4-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Fluoroanisole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Cyclopropyl-4-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
Uniqueness: 2-Cyclopropyl-4-fluoroanisole is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
TZDWROFXKCYZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CC2 |
Origin of Product |
United States |
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